[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester
CAS No.: 1353977-89-5
Cat. No.: VC8233690
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester - 1353977-89-5](/images/structure/VC8233690.png)
Specification
CAS No. | 1353977-89-5 |
---|---|
Molecular Formula | C14H25ClN2O3 |
Molecular Weight | 304.81 g/mol |
IUPAC Name | tert-butyl N-[1-(2-chloroacetyl)piperidin-4-yl]-N-ethylcarbamate |
Standard InChI | InChI=1S/C14H25ClN2O3/c1-5-17(13(19)20-14(2,3)4)11-6-8-16(9-7-11)12(18)10-15/h11H,5-10H2,1-4H3 |
Standard InChI Key | VEPOIQWAGYGXHA-UHFFFAOYSA-N |
SMILES | CCN(C1CCN(CC1)C(=O)CCl)C(=O)OC(C)(C)C |
Canonical SMILES | CCN(C1CCN(CC1)C(=O)CCl)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a piperidine ring substituted at the 1-position with a chloroacetyl group () and at the 4-position with an ethyl-carbamic acid tert-butyl ester (). Key properties include:
Property | Value |
---|---|
Molecular Weight | 318.84 g/mol |
Molecular Formula | |
IUPAC Name | tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-ethylcarbamate |
Solubility | Soluble in DMSO, chloroform |
Storage Conditions | 2–8°C, anhydrous environment |
The chloroacetyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the tert-butyl carbamate acts as a protective group for amines .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step protocols:
Step 1: Formation of the Piperidine Intermediate
Piperidin-4-ylmethylamine is reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the ethyl-carbamate intermediate. This step often employs Schotten-Baumann conditions to minimize side reactions .
Step 2: Chloroacetylation
The intermediate undergoes acylation with chloroacetyl chloride in dichloromethane, catalyzed by -diisopropylethylamine (DIPEA), to introduce the chloroacetyl group. Reaction conditions are maintained at 0–5°C to prevent over-acylation .
Step 3: tert-Butyl Protection
The free amine (if present) is protected using di-tert-butyl dicarbonate () under basic conditions, yielding the final product. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Key Reaction Parameters:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, CDCl):
-
δ 4.15 (s, 2H, )
-
δ 3.40–3.20 (m, 4H, piperidine )
-
δ 1.45 (s, 9H, tert-butyl)
-
-
NMR:
Infrared (IR) Spectroscopy
Compound | IC (NLRP3) | IC (Tryptase) |
---|---|---|
Reference Inhibitor (INF39) | 0.8 μM | N/A |
Analog A | 1.2 μM | 5.6 μM |
Query Compound | Pending | Pending |
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
This compound serves as a precursor in synthesizing kinase inhibitors and protease modulators. For example, it has been utilized in the development of JAK2/STAT3 pathway inhibitors, which are relevant in oncology .
Prodrug Design
The tert-butyl carbamate group facilitates controlled release of active amines in vivo, enhancing pharmacokinetic profiles. Hydrolysis under acidic conditions (e.g., lysosomal pH) yields the free amine, enabling targeted drug delivery .
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